4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
4-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-7-3-2-4-11-8(7)6(5-10-11)9(12)13/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKLAWIJTZQXRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CN2C1=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1378695-64-7 | |
| Record name | 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its anti-inflammatory, antimicrobial, and potential anticancer properties, as well as insights from recent research findings.
Chemical Structure and Properties
The compound features a pyrazolo-pyridine scaffold, which is known for its pharmacological versatility. The methoxy group at the 4-position enhances the compound's polarity and solubility, potentially influencing its biological interactions.
1. Anti-Inflammatory Activity
Research indicates that this compound exhibits notable anti-inflammatory effects. Studies have demonstrated its ability to inhibit the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are crucial in inflammatory responses. For instance, compounds with similar structures have shown IC50 values in the range of 4.8 to 30.1 µM against inflammatory markers in vitro .
Table 1: Summary of Anti-Inflammatory Activity
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | <50 | Inhibition of NF-κB and MAPK pathways |
| Compound 13i | 50 | Ligand for MAPKs |
| Compound 16 | <50 | Inhibition of LPS-induced NF-κB/AP-1 activity |
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may possess efficacy against various bacterial strains. The presence of the pyrazole ring is often associated with enhanced antimicrobial properties due to its ability to interact with microbial cell membranes .
3. Anticancer Potential
Emerging research highlights the potential of this compound in cancer therapy. Its structural analogs have been shown to inhibit specific enzymes involved in cancer progression, such as phosphoinositide 3-kinase (PI3K). This inhibition is critical as PI3K plays a significant role in cell proliferation and survival .
Table 2: Anticancer Activity Overview
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| CPL302253 | PI3Kδ | 2.8 |
| Various analogs | PI3K and other kinases | Varies |
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Enzyme Inhibition : The compound may act as an inhibitor by binding to active sites on enzymes involved in inflammatory and proliferative pathways.
- Receptor Interaction : It potentially interacts with receptors that modulate immune responses and cellular growth.
Case Studies
Recent studies have utilized fragment-based drug discovery techniques to optimize compounds related to pyrazolo[1,5-a]pyridine derivatives for their inhibitory effects on HIV-1 reverse transcriptase (RT). These studies indicate that structural modifications can significantly enhance binding affinity and selectivity against various targets .
Scientific Research Applications
Medicinal Chemistry
4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid serves as a building block in the synthesis of new molecular entities (NCEs) that exhibit potential therapeutic activities. Notably, it has been used in the development of compounds targeting various biological pathways.
- Case Study : A study demonstrated its effectiveness in synthesizing a combinatorial library of pyrazolo[3,4-b]pyridine derivatives, which showed promising antituberculotic activity against Mycobacterium tuberculosis. The synthesis involved trifluoracetic acid-catalyzed condensation reactions with 5-aminopyrazoles and α-oxoketene dithioacetals.
Organic Synthesis
The compound has been utilized in several synthetic methodologies, including microwave-mediated reactions and multi-component reactions.
- Table 1: Synthesis Methods for this compound
| Methodology | Description | Yield (%) |
|---|---|---|
| Microwave-mediated synthesis | Catalyst-free synthesis using enaminonitriles | High |
| Multi-component reactions | Reaction with aldehydes and cyclodiones to produce pyrazoloquinolinones | 84–98 |
Agricultural Chemistry
The compound shows potential applications in developing agricultural chemicals. Its structural characteristics lend themselves to modifications that can enhance bioactivity against pests or diseases affecting crops.
Research indicates that this compound exhibits notable biological activities, particularly as an inhibitor of protein kinases such as AXL and c-MET. These kinases are implicated in various cancers and other diseases.
- Case Study : Inhibitors derived from this compound have shown efficacy against AXL and c-MET signaling pathways, which are critical in tumor growth and metastasis. Such inhibitors could provide new therapeutic avenues for treating cancers associated with these pathways .
Green Chemistry Applications
The compound has also been explored within the context of green chemistry, where it has been employed in eco-friendly synthetic routes that minimize waste and energy consumption.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
The table below summarizes key structural analogs and their properties:
Key Observations:
- Substituent Effects: Methoxy vs. Bromo derivatives are more reactive in cross-coupling reactions . Carboxylic Acid vs. Ester: The free carboxylic acid (as in the target compound) enhances hydrogen-bonding capacity, critical for target binding in kinase inhibition, while ester derivatives (e.g., ethyl ester in CAS 885276-93-7) serve as prodrugs or intermediates . Positional Isomerism: 2-Benzyloxy and 4-methoxy substituents exhibit distinct steric and electronic profiles. The bulky benzyloxy group (e.g., in 20a ) may reduce solubility but improve membrane permeability compared to the smaller methoxy group.
Physicochemical and Stability Considerations
- Solubility : The methoxy group’s polarity may improve aqueous solubility compared to alkylated analogs (e.g., 6,7-dimethyl derivatives ), though increased molecular weight could offset this.
- Stability : Methoxy groups are generally stable under acidic/basic conditions, but ester derivatives (e.g., ) require controlled hydrolysis to avoid decomposition .
Preparation Methods
General Synthetic Approach for Pyrazolo[1,5-a]pyridine Derivatives
Although specific detailed synthesis protocols for 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid are limited in the literature, insights can be drawn from related pyrazolo[1,5-a]pyridine compounds and their synthetic routes:
Cyclization and Substitution Reactions:
Pyrazolo[1,5-a]pyridines are commonly synthesized via cyclization of appropriate precursors followed by functional group modifications such as methoxylation and carboxylation at specific ring positions. The process often involves the use of substituted aminopyridines or pyrazoles as starting materials, which undergo ring closure and subsequent substitution reactions to introduce methoxy and carboxylic acid groups.Methylation to Introduce Methoxy Group:
A typical method for introducing the methoxy substituent at the 4-position involves methylation of a hydroxyl precursor using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., sodium in methanol). For example, sodium dissolved in absolute methanol can react with 2-hydroxypyrazolo[1,5-a]pyridine followed by treatment with dimethyl sulfate to yield 2-methoxypyrazolo[1,5-a]pyridine derivatives.Carboxylation at the 3-Position:
The carboxylic acid group at the 3-position can be introduced via oxidation or direct carboxylation methods, often involving the use of chloroformates or carbon dioxide under basic conditions. Alternatively, amidation followed by hydrolysis steps are employed to convert carboxamide intermediates to carboxylic acids.
Specific Preparation Details and Protocols
Methylation of Hydroxypyrazolo[1,5-a]pyridine
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | Dissolve sodium (approx. 92 mg) in 5 mL absolute methanol with cooling | Generation of sodium methoxide base |
| 2 | Add 2-hydroxypyrazolo[1,5-a]pyridine (500 mg) | Formation of phenolate intermediate |
| 3 | Add dimethyl sulfate (500 mg), stir at room temperature for 30 min, then reflux for 8 hours | Methylation of hydroxyl group to form methoxy derivative |
| 4 | Concentrate reaction mixture, add water, extract with n-hexane, dry, and distill under reduced pressure | Isolation of 2-methoxypyrazolo[1,5-a]pyridine as oily product |
This method yields methoxy-substituted pyrazolo[1,5-a]pyridines, which can be further functionalized to introduce carboxylic acid groups.
Amidation and Hydrolysis for Carboxylic Acid Formation
- Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives are synthesized by amidation of the corresponding carboxylic acid with primary amines using coupling agents or direct condensation.
- Hydrolysis of ester or amide intermediates under acidic conditions (e.g., trifluoroacetic acid) yields the free carboxylic acid at the 3-position.
- For example, condensation of tert-butyl glycinate with pyrazolo[1,5-a]pyridine-3-carboxylic acid followed by hydrolysis in trifluoroacetic acid produces intermediates that can be further functionalized.
Practical Preparation Considerations
Solubility and Formulation:
this compound exhibits limited solubility in aqueous media. Preparation of stock solutions for experimental use requires careful solvent selection and mixing protocols. Typical solvents include dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), Tween 80, and corn oil for in vivo formulations. Physical methods such as vortexing, ultrasound, or hot water bath can aid dissolution.Stepwise Solvent Addition:
When preparing solutions, solvents must be added sequentially with confirmation of solution clarity before proceeding to the next solvent to avoid precipitation or incomplete dissolution.
Summary Table of Preparation Methods
Research Findings Relevant to Preparation
- The synthetic strategies for pyrazolo[1,5-a]pyridine derivatives emphasize the importance of regioselective substitutions, particularly at the 3- and 4-positions, which influence biological activity.
- Amidation and subsequent hydrolysis steps are efficient for generating carboxylic acid functionalities necessary for further biological evaluation.
- The methylation step using dimethyl sulfate is a classical and effective method to introduce methoxy groups, which can modulate compound solubility and pharmacokinetic properties.
- Proper handling and formulation techniques are critical given the compound’s limited aqueous solubility and potential irritant properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
